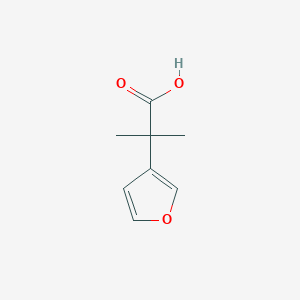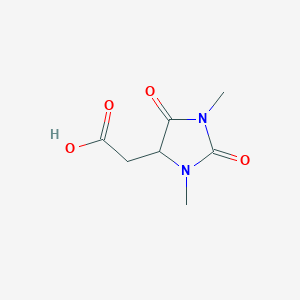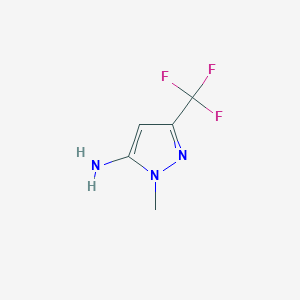![molecular formula C15H15ClN2 B1319695 3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline CAS No. 893750-76-0](/img/structure/B1319695.png)
3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline
描述
3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 3,4-dihydroisoquinoline.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.
Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors may be used.
Purification: The crude product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties.
科学研究应用
3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
3-Chloro-4-[3,4-dihydro-2(1H)-quinolinyl]-aniline: Similar structure but with a quinoline moiety.
3-Chloro-4-[3,4-dihydro-2(1H)-pyridinyl]-aniline: Contains a pyridine ring instead of isoquinoline.
3-Chloro-4-[3,4-dihydro-2(1H)-benzofuran]-aniline: Features a benzofuran ring.
Uniqueness
3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties compared to other similar compounds
属性
IUPAC Name |
3-chloro-4-(3,4-dihydro-1H-isoquinolin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-14-9-13(17)5-6-15(14)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLFOSYVLVUIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

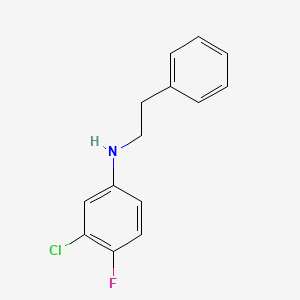
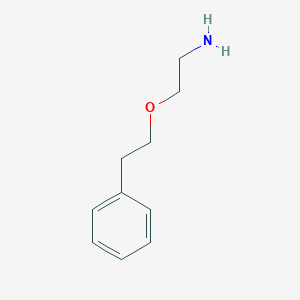
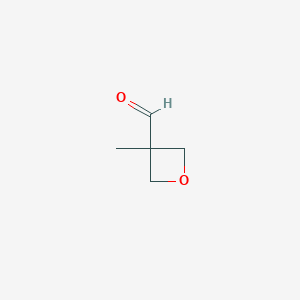
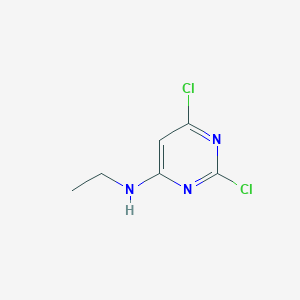
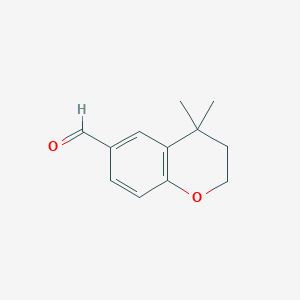
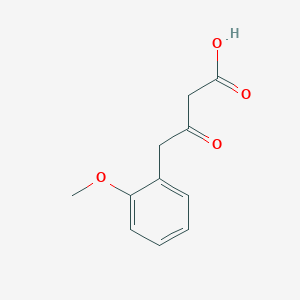

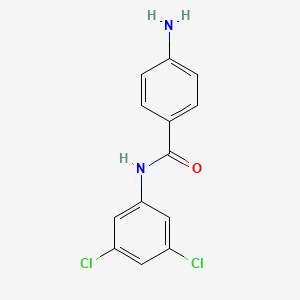
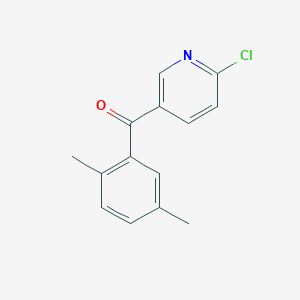

![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)
